molecular formula C8H13N3O3S B11770344 4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine

4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine

Cat. No.: B11770344
M. Wt: 231.27 g/mol
InChI Key: RQHLJQQFYMFTLG-UHFFFAOYSA-N
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Description

4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group attached to a 1-methyl-1H-imidazole moiety

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazole-4-sulfonyl chloride
  • 4-(1-Methyl-4-nitro-1H-imidazol-5-yl)morpholine
  • 4-(1H-Imidazol-1-yl)methyl)benzoic acid

Uniqueness

4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine is unique due to its combination of a morpholine ring and a sulfonyl-imidazole moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

4-(1-methylimidazol-4-yl)sulfonylmorpholine

InChI

InChI=1S/C8H13N3O3S/c1-10-6-8(9-7-10)15(12,13)11-2-4-14-5-3-11/h6-7H,2-5H2,1H3

InChI Key

RQHLJQQFYMFTLG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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